molecular formula C14H16N4O5 B2652655 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate CAS No. 1359655-97-2

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

Cat. No.: B2652655
CAS No.: 1359655-97-2
M. Wt: 320.305
InChI Key: DELMSEZLIYUCSR-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is a chemical compound with the molecular formula C14H16N4O5 and a molecular weight of 320.30064 g/mol . This compound is known for its unique structure, which includes a guanidine group attached to a phenyl ring substituted with a methoxyphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves the reaction of 3-(4-Methoxyphenoxy)aniline with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylguanidines.

Scientific Research Applications

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Hydroxyphenoxy)phenyl)guanidine nitrate: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-(4-Chlorophenoxy)phenyl)guanidine nitrate: Contains a chlorine atom instead of a methoxy group.

    1-(3-(4-Nitrophenoxy)phenyl)guanidine nitrate: Features a nitro group in place of the methoxy group.

Uniqueness

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules, making it valuable for various research applications .

Properties

IUPAC Name

2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELMSEZLIYUCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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